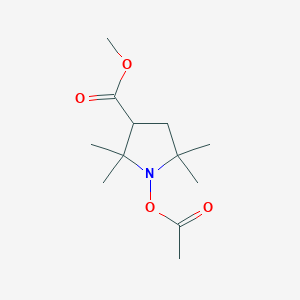

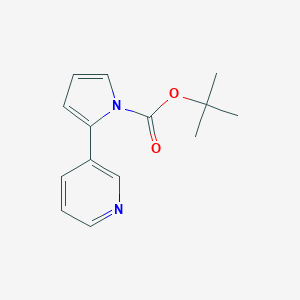

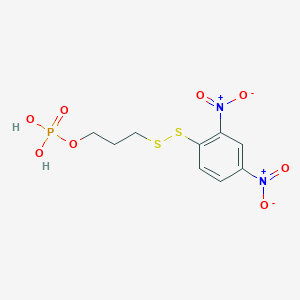

![molecular formula C35H43KN2O10S2 B015811 Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate CAS No. 762260-71-9](/img/structure/B15811.png)

Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex potassium compounds often involves intricate reactions that can lead to the formation of three-dimensional polymeric structures. For example, a related compound, a potassium complex of 5-sulfonobenzene-1,2,4-tricarboxylic acid, demonstrates the complexity involved in such syntheses. This particular compound is formed through the coordination of K(I) cations with sulfonate and carboxylate groups, resulting in a three-dimensional framework characterized by photoluminescent emissions and thermal stability (Xiong et al., 2013).

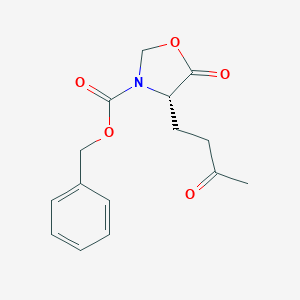

Molecular Structure Analysis

The molecular structure of potassium complexes can be intricate, involving coordination between potassium ions and various functional groups. For instance, the potassium salt of a sulfonate-carboxylate ligand features a coordination polymer with unique binding modes, illustrating the structural diversity achievable with such compounds (Liu et al., 2008).

Chemical Reactions and Properties

Potassium compounds can participate in a range of chemical reactions, including cross-coupling reactions facilitated by superbases like potassium hydroxide in dimethyl sulfoxide (DMSO), illustrating their utility in organic synthesis (Yuan et al., 2010). These reactions underscore the compounds' chemical reactivity and potential applications in various chemical transformations.

Physical Properties Analysis

The physical properties of potassium compounds, such as their solubility, crystallinity, and thermal stability, are crucial for their application in material science and chemistry. For example, the thermal stability and photoluminescent properties of potassium-based frameworks have been studied to understand their behavior under different conditions, which is essential for their potential applications in luminescent materials and gas sorption technologies (Xiong et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with various organic and inorganic substrates, play a significant role in the applications of potassium compounds. Their ability to form coordination polymers with diverse structures and properties, such as gas sorption capabilities and luminescent sensing of metal ions, highlights the wide range of chemical functionalities these compounds can exhibit (Zhou et al., 2016).

Aplicaciones Científicas De Investigación

Potassium in Agriculture

Potassium plays a crucial role in agriculture, contributing significantly to plant growth, yield, and resistance to environmental stresses. Research highlights the need for a better understanding of potassium in soil-plant systems, emphasizing the role of potassium in improving crop quality and stress tolerance. Potassium solubilizing bacteria (KSB) are identified as beneficial for converting insoluble potassium in soil to forms available for plant uptake, promising an alternative to chemical fertilizers and enhancing sustainable agricultural practices (Etesami et al., 2017; Šustr et al., 2019).

Environmental Implications

The application of potassium in environmental sciences, particularly through the lens of waste management and soil fertility, is significant. Studies discuss the impact of wastewater irrigation high in potassium content on soil fertility, potentially leading to potassium buildup and affecting soil hydraulic conductivity (Arienzo et al., 2009). This underscores the importance of understanding and managing potassium levels in agricultural and environmental contexts.

Propiedades

IUPAC Name |

potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N2O10S2.K/c1-34(2)26-22-24(48(42,43)44)16-18-28(26)36(20-9-5-7-14-32(38)39)30(34)12-11-13-31-35(3,4)27-23-25(49(45,46)47)17-19-29(27)37(31)21-10-6-8-15-33(40)41;/h11-13,16-19,22-23H,5-10,14-15,20-21H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKVZICMPOKGMR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43KN2O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

755.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.